molecular formula C20H23N3O3S B2921996 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899977-32-3

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2921996
CAS No.: 899977-32-3
M. Wt: 385.48
InChI Key: YRPQYBSIRZMRLD-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a quinazolinone derivative characterized by a tetrahydroquinazolin-2(1H)-one core substituted with a 2-hydroxyethyl group at position 1 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 2. The compound’s structural complexity arises from the fusion of quinazolinone and indolin-2-one pharmacophores, which are associated with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-12-11-23-17-8-4-2-6-15(17)19(21-20(23)26)27-13-18(25)22-10-9-14-5-1-3-7-16(14)22/h1,3,5,7,24H,2,4,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPQYBSIRZMRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:

  • Starting Material Preparation: The process begins with the synthesis of the indolin-1-yl and tetrahydroquinazolinone backbones.

  • Condensation Reaction: These backbones undergo a condensation reaction to form the core structure.

  • Functional Group Addition: Subsequent reactions add the hydroxyethyl and oxoethylthio groups under controlled conditions. Industrial Production Methods: Industrial production employs large-scale reactors and optimizes conditions for each reaction step, ensuring high yields and purity. Process optimization includes temperature control, solvent selection, and catalyst usage to minimize by-products.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

  • Reduction: Reduction can modify the oxoethylthio group to different functional states.

  • Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the ring structures. Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Halogenated reagents and Lewis acids for activation. Major Products:

  • Oxidation: Leads to aldehyde or carboxylic acid derivatives.

  • Reduction: Produces alcohols or amines.

  • Substitution: Yields various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis. Biology: Functions as a probe in biochemical assays due to its unique functional groups. Medicine: Investigated for potential therapeutic uses, including as enzyme inhibitors or receptor antagonists. Industry: Applied in the development of novel materials and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, often leading to inhibition or modulation of their activity. The pathways influenced by this compound can vary based on its specific modifications and the biological context.

Comparison with Similar Compounds

Core Structure Comparison

  • 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS 941979-21-1): Differs by substituting the indolin-1-yl-2-oxoethyl group with a naphthalenylmethyl thioether.
  • 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one: Replaces the thioether with a thiazole ring and incorporates a thiophene substituent. Thiazole and thiophene groups are known to improve metabolic stability and modulate electron distribution in drug-like molecules .

Key Substituent Effects

Compound Position 1 Substituent Position 4 Substituent Notable Features
Target Compound 2-hydroxyethyl Indolin-1-yl-2-oxoethyl thioether Enhanced solubility; H-bond donor/acceptor
CAS 941979-21-1 2-hydroxyethyl Naphthalen-1-ylmethyl thioether Increased lipophilicity; π-π interactions
1-Methyl-3-(thiazol-2-yl) derivatives Methyl 4-Substituted phenyl-1,3-thiazol-2-yl Metabolic stability; electron modulation

Biological Activity

The compound 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C19H22N4O3S
  • Molecular Weight: 382.47 g/mol

Structural Features

  • The compound features a tetrahydroquinazolinone core, which is known for various biological activities.
  • The presence of an indoline moiety adds to its structural complexity and may enhance its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that quinazoline derivatives possess activity against various bacterial strains. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Comparison

Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Quinazoline DerivativesStaphylococcus aureus32 µg/mL
Indoline DerivativesEscherichia coli64 µg/mL
TetrahydroquinazolinonesPseudomonas aeruginosa16 µg/mL

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds related to tetrahydroquinazolinones. These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.

Case Study: Indoline-Based Anticancer Agents

A study conducted by Wang et al. (2020) demonstrated that indoline derivatives exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Similar indoline derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative diseases.

Table 2: Neuroprotective Activity Overview

Study ReferenceCell LineEffect Observed
Zhang et al. (2021)SH-SY5YReduced apoptosis
Kim et al. (2022)PC12Increased cell viability

The biological activity of This compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Interference with Cell Signaling: The compound may modulate signaling pathways that control cell proliferation and survival.
  • Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancerous cells through ROS generation.

Q & A

Q. What are the most reliable synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols. For example:

  • Step 1: Reacting intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one with substituted thiazol-2-amines under reflux conditions in ethanol (yields ~60–80%) .
  • Step 2: Cyclization using acetic acid or sodium borohydride (NaBH₄) to stabilize the tetrahydroquinazolinone core .
  • Optimization Tips:
    • Use p-TsOH as a catalyst to accelerate condensation reactions .
    • Purify intermediates via recrystallization (ethanol/water mixtures) to improve final compound purity .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • IR Spectroscopy: Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
  • ¹H/¹³C NMR: Identify hydrogens on the hydroxyethyl group (δ ~3.5–4.5 ppm) and indolin-1-yl protons (δ ~6.8–7.5 ppm) .
  • X-Ray Crystallography: Resolve ambiguities in stereochemistry (e.g., ethanol solvate structures) .

Example NMR Data (Compound 5a):

  • δ 3.7 ppm (2H, –CH₂OH), δ 7.2–7.8 ppm (aromatic protons) .

Q. How can researchers assess preliminary bioactivity profiles?

Methodological Answer:

  • Anti-Tubercular Assays: Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) .
  • Antimicrobial Screening: Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂) on the indole or thiophene rings to modulate bioactivity .
  • Key SAR Findings:
    • Thiophene-substituted derivatives show enhanced antimicrobial activity compared to furan analogs .
    • Hydroxyethyl groups improve solubility but may reduce membrane permeability .

Q. How to resolve contradictions in spectral or bioactivity data?

Methodological Answer:

  • Analytical Cross-Validation: Combine 2D NMR (COSY, HSQC) with HRMS to confirm molecular connectivity .
  • Crystallographic Validation: Resolve ambiguous NOE signals using single-crystal X-ray diffraction (e.g., ethanol solvate structures) .
  • Reproducibility Checks: Standardize assay conditions (e.g., pH, inoculum size) to minimize variability in MIC values .

Q. What computational strategies support molecular docking studies?

Methodological Answer:

  • Target Selection: Prioritize enzymes like M. tuberculosis enoyl-ACP reductase or bacterial DNA gyrase .
  • Docking Workflow:
    • Prepare ligand structures using Gaussian09 (B3LYP/6-31G* basis set).
    • Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å) .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine pose predictions .

Q. How to address discrepancies in synthetic yields across methods?

Methodological Answer:

  • Reaction Monitoring: Use TLC (silica gel, hexane/ethyl acetate) to track intermediate formation .
  • Solvent Optimization: Replace ethanol with DMF for higher-polarity intermediates .
  • Catalyst Screening: Test p-TsOH vs. acetic acid for condensation steps (p-TsOH improves yields by ~15%) .

Q. What protocols ensure compound stability during storage?

Methodological Answer:

  • Degradation Studies: Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks. Monitor purity via HPLC .
  • Stabilization Strategies:
    • Store in amber vials under nitrogen at –20°C.
    • Lyophilize hygroscopic derivatives .

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